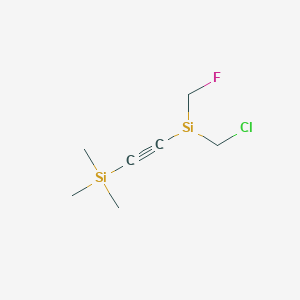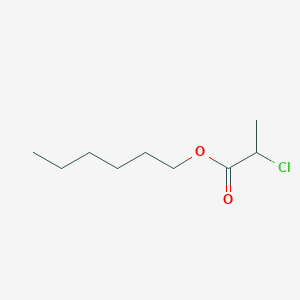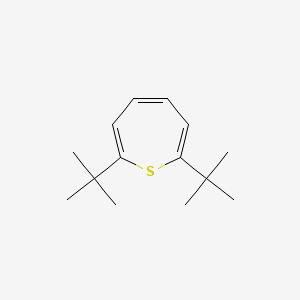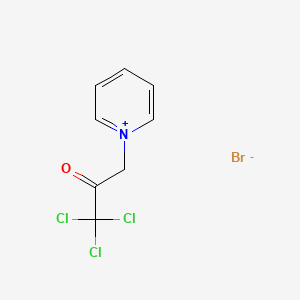
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride is a chemical compound with a complex structure that includes an indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Friedel-Crafts Alkylation: This step involves the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst.
Reduction Reactions: The reduction of intermediate compounds to achieve the desired functional groups.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the indene ring to form more saturated compounds.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism by which 3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-: Shares a similar indene ring structure but lacks the amino and methyl groups.
Indazole: Another heterocyclic compound with similar biological activities.
Uniqueness
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
84174-68-5 |
|---|---|
Fórmula molecular |
C11H16ClNO |
Peso molecular |
213.70 g/mol |
Nombre IUPAC |
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-6-5-7(2)11(13)10-8(6)3-4-9(10)12;/h5,9,13H,3-4,12H2,1-2H3;1H |
Clave InChI |
ZUZWESARKRUOLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1CCC2N)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)










![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)
